Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Catalog No.
S703179
CAS No.
36294-24-3
M.F
C19H30O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propano...

CAS Number

36294-24-3

Product Name

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

IUPAC Name

ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-8-22-16(20)10-9-13-11-14(18(2,3)4)17(21)15(12-13)19(5,6)7/h11-12,21H,8-10H2,1-7H3

InChI Key

ZCWSUZJGZZFSHM-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 36294-24-3) is a sterically hindered phenolic antioxidant and a highly reactive ester intermediate. It features a 3,5-di-tert-butyl-4-hydroxyphenyl moiety that acts as a potent radical scavenger, preventing thermal and oxidative degradation in polymers. Commercially, it serves dual roles: as a direct stabilizing additive in specific polyolefin formulations and as a critical building block for synthesizing high-molecular-weight antioxidants and metal deactivators. Its ethyl ester linkage provides a precise balance of reactivity, volatility, and lipophilicity, making it a preferred precursor in transesterification workflows where controlling byproduct toxicity and reaction kinetics is paramount for downstream compliance .

Procurement substitution with the closely related methyl ester (CAS 6386-38-5) or the fully formulated octadecyl ester (Irganox 1076) frequently fails in specialized applications. While the methyl ester is a common transesterification intermediate, it yields methanol—a highly toxic, tightly regulated Class 2 residual solvent—during reaction or hydrolysis, complicating its use in precursors destined for pharmaceutical packaging or food-contact materials. Conversely, substituting with Irganox 1076 introduces a massive C18 aliphatic tail that drastically increases viscosity and alters phase behavior, rendering it unsuitable as a reactive intermediate or for liquid lubricant formulations requiring a lower-molecular-weight, highly soluble hindered phenol .

Transesterification Byproduct Profile for Regulatory Compliance

In the synthesis of macromolecular antioxidants via transesterification, the choice of the ester alkyl group dictates the leaving group byproduct. The ethyl ester (CAS 36294-24-3) undergoes transesterification to yield ethanol, a Class 3 solvent with low toxicity. In contrast, the industry-standard methyl ester (CAS 6386-38-5) yields methanol, a Class 2 solvent subject to strict regulatory limits (e.g., 3000 ppm under ICH Q3C guidelines) due to its inherent toxicity[1]. For manufacturers producing antioxidants for medical devices, pharmaceutical packaging, or food-contact polyolefins, utilizing the ethyl ester eliminates the need for aggressive, yield-reducing devolatilization steps required to clear residual methanol.

Evidence DimensionTransesterification Byproduct Toxicity
Target Compound DataYields Ethanol (Class 3 residual solvent, low toxicity)
Comparator Or BaselineMethyl ester (CAS 6386-38-5) yields Methanol (Class 2 residual solvent, high toxicity)
Quantified DifferenceShift from a strictly regulated Class 2 solvent (methanol) to a benign Class 3 solvent (ethanol)
ConditionsIndustrial transesterification for macromolecular antioxidant synthesis

Eliminates the regulatory and processing burdens associated with toxic methanol removal in food-contact and pharma-grade additive manufacturing.

Lipophilicity and Matrix Miscibility in Non-Polar Systems

The solubility and migration behavior of phenolic antioxidants in polyolefin matrices are heavily dependent on their lipophilicity. The ethyl ester exhibits a calculated LogP of 5.21 [1], offering enhanced hydrophobicity compared to the methyl ester, which has a LogP of approximately 4.87 . This increased lipophilicity ensures superior miscibility in non-polar aliphatic matrices such as low-density polyethylene (LDPE) and synthetic lubricants. The higher LogP reduces the thermodynamic driving force for additive blooming (surface migration) over time, ensuring that the antioxidant remains homogeneously distributed within the bulk material during long-term storage and use.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 5.21
Comparator Or BaselineMethyl ester (CAS 6386-38-5) LogP = 4.87
Quantified Difference+0.34 LogP units
ConditionsCalculated theoretical partition coefficient for matrix compatibility

Prevents additive blooming and ensures uniform oxidative protection in non-polar polymer masterbatches and lubricants.

Precursor Efficiency for Metal Deactivator (Naugard XL-1) Synthesis

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is the specific precursor required for the high-yield synthesis of the premium metal deactivator 2,2'-oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (MD-697 / Naugard XL-1) . Attempting to synthesize this exact oxamide-linked structure using the free acid (CAS 20170-32-5) requires harsh direct esterification conditions that often lead to oxidative discoloration of the hindered phenol. Utilizing the ethyl ester allows for milder transesterification with N,N'-bis(2-hydroxyethyl)oxamide, preserving the pristine white color of the final additive, which is critical for optically clear or color-sensitive wire and cable insulation.

Evidence DimensionSynthesis Route Suitability
Target Compound DataMilder transesterification (preserves product color and yield)
Comparator Or BaselineFree acid (CAS 20170-32-5) requires harsh direct esterification (causes discoloration)
Quantified DifferenceEnables direct oxamide linkage without oxidative degradation
ConditionsSynthesis of MD-697 (CAS 70331-94-1) for polymer stabilization

Ensures the production of high-purity, non-discoloring metal deactivators essential for premium wire and cable applications.

Synthesis of Pharma-Grade Macromolecular Antioxidants

Ideal as a transesterification building block where the elimination of methanol byproducts is required to meet strict ICH Q3C residual solvent limits for medical and food-contact packaging [1].

Production of Premium Metal Deactivators (MD-697)

The definitive precursor for synthesizing 2,2'-oxamidobis[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], ensuring a high-yield, non-discoloring reaction critical for wire and cable insulation .

Additive Formulation for Non-Polar Lubricants

Selected over the methyl ester for its higher lipophilicity (LogP 5.21), providing superior solubility and preventing crystallization in synthetic aliphatic lubricant bases [2].

XLogP3

5.4

UNII

0E7AM882ZY

Other CAS

36294-24-3

Wikipedia

Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

General Manufacturing Information

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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